(6,7-Diphenyl-2,3-dihydro-1H-pyrrolizin-5-yl)methanol
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Overview
Description
(6,7-Diphenyl-2,3-dihydro-1H-pyrrolizin-5-yl)methanol is a chemical compound with the molecular formula C20H19NO It belongs to the class of pyrrolizine derivatives, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6,7-Diphenyl-2,3-dihydro-1H-pyrrolizin-5-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 1,2-diphenylethane-1,2-dione with hydrazine to form the corresponding hydrazone, followed by cyclization to yield the pyrrolizine core. The hydroxymethyl group can be introduced through a subsequent reduction reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Large-scale production would require careful control of reaction conditions, purification processes, and waste management to ensure high purity and minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions
(6,7-Diphenyl-2,3-dihydro-1H-pyrrolizin-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the pyrrolizine core or the phenyl groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl rings or the pyrrolizine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl rings or the pyrrolizine core.
Scientific Research Applications
(6,7-Diphenyl-2,3-dihydro-1H-pyrrolizin-5-yl)methanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying pyrrolizine derivatives.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Potential therapeutic applications include its use as a lead compound for developing drugs with anti-inflammatory, antimicrobial, or anticancer properties.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (6,7-Diphenyl-2,3-dihydro-1H-pyrrolizin-5-yl)methanol involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to fit into specific binding sites, modulating the activity of its targets. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with the receptor’s binding domain.
Comparison with Similar Compounds
Similar Compounds
- (6,7-Diphenyl-2,3-dihydro-1H-pyrrolizin-5-yl)acetaldehyde
- (6,7-Diphenyl-2,3-dihydro-1H-pyrrolizin-5-yl)propanoic acid
- (6,7-Diphenyl-2,3-dihydro-1H-pyrrolizin-5-yl)oxalate
Uniqueness
(6,7-Diphenyl-2,3-dihydro-1H-pyrrolizin-5-yl)methanol is unique due to its specific hydroxymethyl group, which imparts distinct chemical and biological properties. This functional group allows for further chemical modifications and interactions with biological targets, making it a versatile compound for various applications.
Properties
CAS No. |
73009-93-5 |
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Molecular Formula |
C20H19NO |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
(1,2-diphenyl-6,7-dihydro-5H-pyrrolizin-3-yl)methanol |
InChI |
InChI=1S/C20H19NO/c22-14-18-20(16-10-5-2-6-11-16)19(15-8-3-1-4-9-15)17-12-7-13-21(17)18/h1-6,8-11,22H,7,12-14H2 |
InChI Key |
OXRBCIFDEACSSY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=C(N2C1)CO)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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